molecular formula C10H10ClN3O B8541653 NSC 301162 CAS No. 52382-35-1

NSC 301162

Cat. No. B8541653
M. Wt: 223.66 g/mol
InChI Key: GFFCOFCTSAQESZ-UHFFFAOYSA-N
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Patent
US03941889

Procedure details

To a solution of 15.3 g. (0.082 mol) of 4-amino-5-phenoxy pyrimidine in 100 ml. of 5% methanol in ethyl acetate was slowly added an ethyl acetate solution saturated with HCl gas. The clear solution was heated on a steam bath to remove the methanol until the solution became slightly cloudy. Cooling gave 10.2 g. (55%) of white crystalline solid mp 220°-221°.
Name
4-amino-5-phenoxy pyrimidine
Quantity
0.082 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
white crystalline solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=[CH:4][N:3]=1.CO.[ClH:17]>C(OCC)(=O)C>[ClH:17].[NH2:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=[CH:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
4-amino-5-phenoxy pyrimidine
Quantity
0.082 mol
Type
reactant
Smiles
NC1=NC=NC=C1OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
white crystalline solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was heated on a steam bath
CUSTOM
Type
CUSTOM
Details
to remove the methanol until the solution
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
gave 10.2 g

Outcomes

Product
Name
Type
Smiles
Cl.NC1=NC=NC=C1OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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